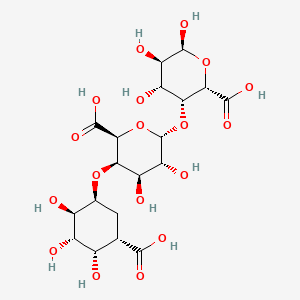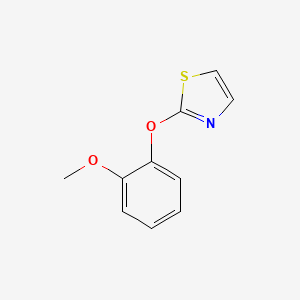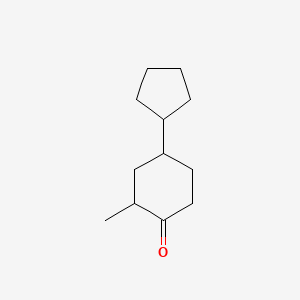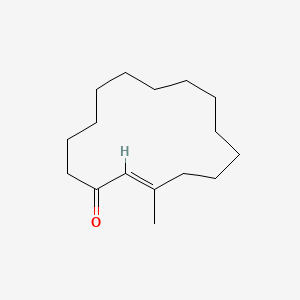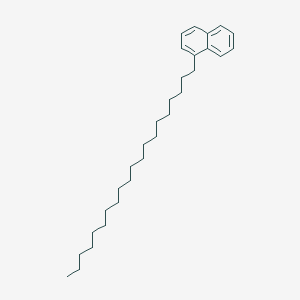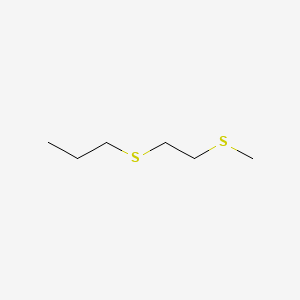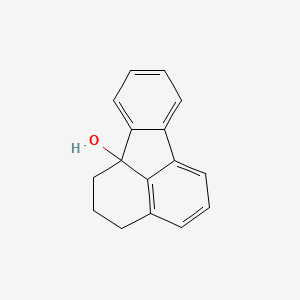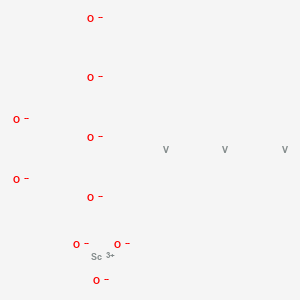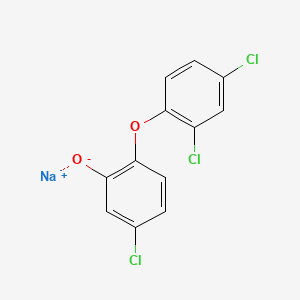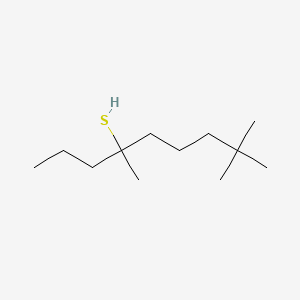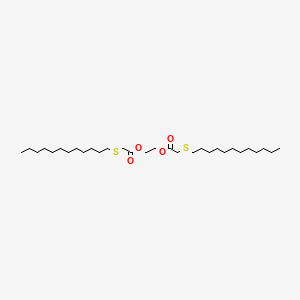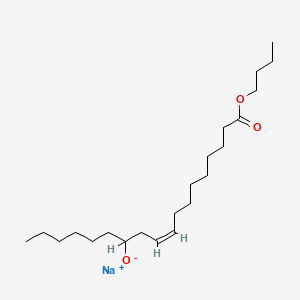
Sodium butyl (R)-12-oxidooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium butyl ®-12-oxidooleate is a chemical compound that belongs to the class of sodium salts of fatty acids. It is derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties, making it useful in a variety of industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium butyl ®-12-oxidooleate typically involves the reaction of oleic acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods: In an industrial setting, the production of sodium butyl ®-12-oxidooleate is carried out in large reactors where the oleic acid and butanol are mixed with the catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is then neutralized with sodium hydroxide, and the resulting sodium butyl ®-12-oxidooleate is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium butyl ®-12-oxidooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of butyl alcohol derivatives.
Substitution: Formation of metal butyl ®-12-oxidooleates.
Applications De Recherche Scientifique
Sodium butyl ®-12-oxidooleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of sodium butyl ®-12-oxidooleate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction can affect various cellular processes, including membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Sodium oleate: Another sodium salt of a fatty acid, but derived from oleic acid without the butyl group.
Sodium stearate: A sodium salt of stearic acid, a saturated fatty acid.
Sodium laurate: A sodium salt of lauric acid, a medium-chain saturated fatty acid.
Uniqueness: Sodium butyl ®-12-oxidooleate is unique due to the presence of the butyl group and the oxido functional group, which confer distinct surfactant properties and reactivity compared to other sodium salts of fatty acids. This makes it particularly useful in applications requiring specific emulsifying and stabilizing characteristics.
Propriétés
Numéro CAS |
71885-07-9 |
|---|---|
Formule moléculaire |
C22H41NaO3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
sodium;(Z)-18-butoxy-18-oxooctadec-9-en-7-olate |
InChI |
InChI=1S/C22H41O3.Na/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2;/h12,15,21H,3-11,13-14,16-20H2,1-2H3;/q-1;+1/b15-12-; |
Clé InChI |
QAWQMOJXSLBNIT-OBBOLZQKSA-N |
SMILES isomérique |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCCCC)[O-].[Na+] |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


